molecular formula C9H10ClNO B107288 N-(2-chloro-4-methylphenyl)acetamide CAS No. 18931-78-7

N-(2-chloro-4-methylphenyl)acetamide

Cat. No. B107288
CAS RN: 18931-78-7
M. Wt: 183.63 g/mol
InChI Key: PSGFNVAAKYVOAT-UHFFFAOYSA-N
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Description

“N-(2-chloro-4-methylphenyl)acetamide” is a chemical compound with the empirical formula C9H9Cl2NO . It has a molecular weight of 218.08 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-(2-chloro-4-methylphenyl)acetamide” can be represented by the SMILES string CC1=CC(Cl)=C(NC(CCl)=O)C=C1 . The InChI representation is 1S/C9H9Cl2NO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) .

Scientific Research Applications

Metabolism in Liver Microsomes

N-(2-chloro-4-methylphenyl)acetamide is studied for its metabolism in liver microsomes. A study by Coleman et al. (2000) investigated the metabolic pathways of various chloroacetamide herbicides, including acetochlor, which is structurally similar to N-(2-chloro-4-methylphenyl)acetamide. This research highlighted the complex metabolic activation pathways leading to DNA-reactive products in both human and rat liver microsomes, underscoring the biochemical interactions of such compounds (Coleman et al., 2000).

Structural Analysis

The structure of N-(2-chloro-4-methylphenyl)acetamide and related compounds has been a subject of interest in scientific research. Gowda et al. (2007) explored the conformation and geometric parameters of various chloro-N-phenylacetamides, providing insights into their molecular structure and potential interactions (Gowda et al., 2007).

Environmental Impact and Soil Interaction

Research by Banks and Robinson (1986) examined the interaction of acetochlor, a related chloroacetamide, with soil and its impact on agricultural crops. This study provided essential data on the herbicide's reception by soil, its retention on wheat straw, and its overall efficacy, which is relevant for understanding the environmental behavior of similar compounds (Banks & Robinson, 1986).

Biodegradation and Environmental Fate

Research has also focused on the biodegradation and environmental fate of chloroacetamides. For instance, a study by Wang et al. (2015) investigated the involvement of the Cytochrome P450 system in the N-deethoxymethylation of acetochlor by a specific strain of Rhodococcus. This work provides valuable information on the microbial degradation of chloroacetamide herbicides, which can be applicable to compounds like N-(2-chloro-4-methylphenyl)acetamide (Wang et al., 2015).

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGFNVAAKYVOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172337
Record name NSC 159256
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-methylphenyl)acetamide

CAS RN

18931-78-7
Record name N-(2-Chloro-4-methylphenyl)acetamide
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Record name NSC 159256
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Record name 18931-78-7
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Record name NSC 159256
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Record name Acetamide, N-(2-chloro-4-methylphenyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
B Cheng, J Xu - Phosphorus, Sulfur, and Silicon and the Related …, 2017 - Taylor & Francis
The mechanistic insight of the thermal 1,3-chlorine migration reactions of N-chloroacetanilides under neutral conditions has been investigated. The results indicate that the 1,3-chorine …
Number of citations: 7 www.tandfonline.com
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The structure of the title compound, C8H7Cl2NO, resembles those of N-(4-chlorophenyl)acetamide, N-2-chloro-(4-methylphenyl)acetamide, N-2-chloro-(4-nitrophenyl)acetamide and …
Number of citations: 6 scripts.iucr.org
Y Zhu, J Huang, X Yang - Chinese Journal of Organic Chemistry, 2019 - sioc-journal.cn
A mild method for palladium-catalyzed halogenation of acetanilide with N-chloro-N-fluorobenzenesulfonylamide (CFBSA) as a chlorinating reagent, oxidant, and novel promoting …
Number of citations: 3 sioc-journal.cn
AM Monforte, S Ferro, L De Luca, GL Surdo… - Bioorganic & medicinal …, 2014 - Elsevier
A series of novel N 1 -aryl-2-arylthioacetamido-benzimidazoles were synthesized and evaluated as inhibitors of human immunodeficiency virus type-1 (HIV-1). Some of them proved to …
Number of citations: 53 www.sciencedirect.com
Z Li, K Sun, C Cai - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
A cobalt-catalyzed regioselective C–H halogenation methodology is reported herein. The highlight of this work is the highly selective C–H functionalization of anilides, which results in …
Number of citations: 20 pubs.rsc.org
朱晔, 黄金文, 杨先金 - 有机化学, 2019 - sioc-journal.cn
报道了一种以N-氟-N-氯苯磺酰胺(CFBSA) 同时作为氯源, 氧化剂和促进剂的钯催化乙酰苯胺氯化方法. 反应后的副产物N-氟苯磺酰胺在Pd (OAc) 2 存在下分解, 促进了反应进程. 表明钯催化下…
Number of citations: 2 sioc-journal.cn

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